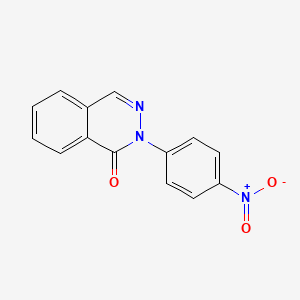

2-(4-Nitrophenyl)phthalazin-1(2H)-one

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C14H9N3O3 |

|---|---|

Molekulargewicht |

267.24 g/mol |

IUPAC-Name |

2-(4-nitrophenyl)phthalazin-1-one |

InChI |

InChI=1S/C14H9N3O3/c18-14-13-4-2-1-3-10(13)9-15-16(14)11-5-7-12(8-6-11)17(19)20/h1-9H |

InChI-Schlüssel |

FCVWQIJQXGNAEL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=NN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Advanced Structural Characterization of 2 4 Nitrophenyl Phthalazin 1 2h One and Analogues

Single Crystal X-ray Diffraction (SC-XRD) Studies

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for the unambiguous determination of the molecular and crystal structures of chemical compounds. This powerful analytical technique has been instrumental in elucidating the detailed structural characteristics of 2-(4-nitrophenyl)phthalazin-1(2H)-one and a variety of its substituted analogues.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles in Substituted Phthalazinones

Detailed analysis of the geometric parameters obtained from SC-XRD data, such as bond lengths, bond angles, and dihedral angles, provides a quantitative description of the molecular structure. These parameters are in good agreement with standard values for similar chemical environments. researchgate.netresearchgate.net For example, in 4-(4-methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one, the bond lengths and angles are comparable to those found in the related structure of 4-(9-fluorenoxy)-2-phenylphthalazin-1(2H)-one. nih.gov

| Compound | Dihedral Angle (°C) |

|---|---|

| 4-(4-methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one | 53.93 (9) |

| 2-(4-Nitrophenyl)-2-oxoethyl picolinate | 25.27 (9) |

Unambiguous Structural Confirmation of Synthesized Derivatives

One of the primary applications of SC-XRD is the unequivocal confirmation of the chemical structure of newly synthesized compounds. researchgate.netekb.egresearchgate.netnih.gov This is particularly crucial in cases where multiple isomers could potentially be formed during a chemical reaction. The full characterization by spectroscopic methods and, ultimately, single-crystal X-ray diffraction provides definitive proof of the intended molecular structure. nih.gov For instance, the structure of ethyl 2-(4-(4-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)acetate was definitively determined using SC-XRD, resolving any ambiguity about the arrangement of substituents. researchgate.net This analytical method has been widely used to confirm the structures of a diverse range of phthalazinone derivatives. nih.govekb.egnih.gov

Hirshfeld Surface and Non-Covalent Interaction Analyses

While SC-XRD reveals the arrangement of atoms within a crystal, Hirshfeld surface analysis provides a powerful tool to visualize and quantify the intermolecular interactions that govern the crystal packing. mdpi.commdpi.comscirp.org This method allows for a detailed investigation of the non-covalent interactions that are crucial in determining the supramolecular architecture. numberanalytics.comrsc.orgexlibrisgroup.comyoutube.com

Mapping Intermolecular Interactions in Crystalline Architectures

Hirshfeld surface analysis generates a three-dimensional surface around a molecule in a crystal, which is colored to indicate the nature and strength of intermolecular contacts. researchgate.net Red regions on the surface highlight close contacts, which are typically hydrogen bonds, while blue regions indicate longer contacts, and white areas represent contacts around the van der Waals separation. researchgate.net This visual representation provides an immediate understanding of the significant interactions within the crystal. mdpi.com

For example, in the crystal structure of 2-(4-nitrophenyl)-2-oxoethyl picolinate, Hirshfeld surface analysis reveals that molecules are linked into centrosymmetric dimers by weak intermolecular C-H...O interactions. researchgate.net The analysis of the Hirshfeld surface can also reveal the presence of other types of interactions, such as π-π stacking, which are indicated by flat patches on the surface. researchgate.net The study of these interactions is crucial for understanding how molecules assemble in the solid state. nih.gov

Quantitative Analysis of C-H...O, C-H...F, C-H...N, and Other Contacts

In many organic crystals, H...H interactions are the most abundant, often attributed to van der Waals forces. nih.gov However, other specific interactions, such as C-H...O, C-H...F, and C-H...N hydrogen bonds, play a crucial role in directing the crystal packing. nih.govresearchgate.net For instance, in N-(3-nitrophenyl)phthalimide, the crystal structure is stabilized by four distinct C-H...O hydrogen bonds. nih.gov Similarly, in the crystal structure of 4-(4-methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one, molecules are connected by C-H...O hydrogen bonds. nih.gov The quantitative analysis of these contacts provides a deeper understanding of the forces driving the formation of the observed crystalline architecture.

| Compound | Interaction Type | Contribution (%) |

|---|---|---|

| 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione | H···H | 45 |

| C···H/H···C | 32.1 | |

| O···H/H···O | - |

Investigation of Dispersion Terms and Interaction Energies

In the study of molecular interactions involving this compound and its analogues, understanding the nature and magnitude of non-covalent interactions is crucial. Among these, dispersion forces, particularly π-stacking, play a significant role in the stabilization of molecular assemblies and crystal packing. The investigation of these forces is often accomplished through sophisticated computational methods like Energy Decomposition Analysis (EDA). researchgate.netrsc.orgsemanticscholar.org

EDA methods partition the total intermolecular interaction energy into physically meaningful components. semanticscholar.org These components typically include electrostatic, exchange-repulsion, polarization, and dispersion terms. rsc.org By dissecting the interaction energy, researchers can gain detailed insights into the specific forces that govern the association of molecules. For aromatic and heteroaromatic systems, such as the nitrophenyl and phthalazinone moieties, dispersion is a key attractive force. nih.govnih.gov

Theoretical studies on various aromatic and heterocyclic compounds demonstrate that π-stacking interaction energies can range from a few to several kcal/mol, depending on the geometry and electronic properties of the interacting rings. nih.govescholarship.org For instance, dispersion-corrected density functional theory (DFT) calculations have been extensively used to create potential energy surfaces for the π-stacking interactions of various heterocycles. nih.govnih.gov These studies reveal that while dispersion is a major contributor, electrostatic interactions also significantly influence the geometric preferences of the stacked arrangement. nih.govnih.gov

To illustrate the contributions of different energy components to intermolecular interactions, a representative energy decomposition analysis for a model π-stacked system is presented below. The values are hypothetical but representative of those found in computational studies of aromatic interactions.

Table 1: Representative Energy Decomposition Analysis for a π-Stacked Aromatic Dimer (in kcal/mol)

| Interaction Component | Energy (kcal/mol) |

|---|---|

| Electrostatic | -3.5 |

| Exchange-Repulsion | +5.0 |

| Polarization | -1.0 |

| Dispersion | -4.5 |

| Total Interaction Energy | -4.0 |

The data indicates that dispersion is a dominant attractive force, comparable in magnitude to the electrostatic contribution, and is essential for overcoming the repulsive exchange forces to achieve a stable complex. The investigation of nitro-aromatic interactions has also shown that they can involve a significant electrostatic component. researchgate.net The application of EDA and similar methods to this compound would elucidate the specific balance of forces governing its intermolecular interactions, which is critical for understanding its solid-state properties and potential for forming co-crystals. escholarship.org

Conformational Analysis and Tautomerism Studies in Phthalazinone Systems

The conformational flexibility and potential for tautomerism are fundamental aspects of the molecular structure of this compound that influence its chemical behavior and properties.

Conformational Analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com These different arrangements are known as conformations or rotamers. lumenlearning.com For this compound, a key conformational parameter is the torsion angle between the phthalazinone ring system and the 4-nitrophenyl group. The rotation around the N-C bond connecting these two rings can lead to various conformers with different energies.

The stability of these conformers is determined by a balance of steric and electronic effects. lumenlearning.com Steric hindrance between the ortho-hydrogens of the phenyl ring and the phthalazinone moiety can create a rotational barrier. Computational methods, such as semi-empirical and density functional theory (DFT) calculations, are often employed to map the potential energy surface as a function of the torsional angle and to identify the most stable (lowest energy) conformations. nih.gov For example, in studies of other 2-substituted heterocyclic systems, it has been found that specific conformations can be preferentially stabilized, sometimes by intramolecular interactions like hydrogen bonds. nih.gov

The relative energies of different conformers can be quantified, and this information is crucial for understanding which shapes the molecule is most likely to adopt.

Table 2: Hypothetical Relative Energies of Different Rotamers for a 2-Aryl Substituted Heterocycle

| Torsion Angle (degrees) | Conformer | Relative Energy (kcal/mol) |

|---|---|---|

| 0 | Eclipsed | +2.5 |

| 45 | Skew | 0.0 |

| 90 | Perpendicular | +1.8 |

| 180 | Anti-Eclipsed | +2.2 |

Tautomerism is a phenomenon where a compound exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. Phthalazinone systems can exhibit lactam-lactim tautomerism. The this compound is in the lactam form. Its tautomer, 2-(4-nitrophenyl)phthalazin-1-ol, would be the lactim form.

Studies on phthalazin-1(2H)-one itself have shown that the lactam form is generally the more stable tautomer. nih.gov Computational studies using DFT methods have been performed to evaluate the relative stability of phthalazinone tautomers in the gas phase and in different solvents. nih.gov These studies indicate that the tautomeric equilibrium can be influenced by the polarity of the medium. nih.gov While the lactam form is typically predominant, the presence of the minor lactim tautomer can be important in certain chemical reactions.

Based on a comprehensive search for computational and theoretical studies on the specific compound This compound , it has been determined that there is no publicly available research data corresponding to the specific analyses required by the article outline.

Searches for Density Functional Theory (DFT) applications, including geometry optimization, electronic structure calculations, and prediction of spectroscopic parameters for this exact molecule, did not yield any specific results. Similarly, no dedicated studies on its molecular orbital analysis (HOMO-LUMO characterization and gap determination) or its electrostatic potential and natural bonding orbital analysis were found.

Therefore, it is not possible to provide a scientifically accurate article that adheres to the requested detailed outline for this compound. The necessary computational findings and data tables for this compound are not present in the available scientific literature.

Computational Chemistry and Theoretical Investigations of 2 4 Nitrophenyl Phthalazin 1 2h One Systems

Computational Studies of Molecular Interactions and Binding Mechanisms

Computational methods are essential for predicting how a ligand, such as 2-(4-Nitrophenyl)phthalazin-1(2H)-one, might interact with biological targets. These in silico techniques simulate the binding process, offering a window into the molecular forces and structural features that govern these interactions.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely employed in drug discovery to forecast how a small molecule ligand, like a phthalazinone derivative, might bind to the active site of a target protein. The process involves placing the ligand in various conformations within the protein's binding pocket and using a scoring function to estimate the strength of the interaction.

In studies of related phthalazine (B143731) compounds, molecular docking has been instrumental in elucidating binding modes with key protein targets, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical regulator of angiogenesis. nih.govnih.gov For instance, docking studies on 4-(4-chlorophenyl)phthalazine derivatives have shown that the phthalazine core can occupy the ATP-binding region of the kinase. The nitrogen atoms of the phthalazine nucleus often act as hydrogen bond acceptors, forming crucial interactions with essential amino acid residues like Asp1046 in the DFG (Asp-Phe-Gly) motif of the kinase domain. nih.gov

While specific docking studies for this compound are not extensively detailed in the available literature, a hypothetical docking scenario would likely involve similar interactions. The phthalazinone core would serve as the primary anchor within a binding site, while the 4-nitrophenyl group would extend into a specific sub-pocket. The nitro (-NO2) group, being a strong electron-withdrawing group and a potential hydrogen bond acceptor, could form specific interactions with amino acid residues, potentially influencing the compound's binding affinity and selectivity. The interactions of various phthalazinone derivatives with VEGFR-2 highlight the importance of specific residues in the binding process.

| Compound Scaffold | Target Protein | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| 4-(4-chlorophenyl)phthalazine | VEGFR-2 | Glu885, Asp1046, Cys919 | Hydrogen Bonding | nih.gov |

| 4-(4-chlorophenyl)phthalazine | VEGFR-2 | Leu1035, Phe918, Val848 | Hydrophobic Interactions | nih.gov |

| Sorafenib (Reference Drug) | VEGFR-2 | Glu885, Asp1046 | Hydrogen Bonding | nih.gov |

Following molecular docking, the strength of the ligand-protein interaction is quantified by calculating the binding affinity or binding energy. Lower binding energy values typically indicate a more stable and favorable interaction. These calculations are performed by the docking software's scoring functions, which consider factors like hydrogen bonds, electrostatic interactions, van der Waals forces, and the energy penalty of desolvation.

For example, in studies of phthalazine derivatives designed as VEGFR-2 inhibitors, calculated binding energies helped rank compounds based on their predicted potency. One potent derivative, compound 4b from a study, exhibited a calculated binding energy of -107.95 kcal/mol, forming ten hydrogen bonds with key amino acids. nih.gov Another computational study on different phthalazine derivatives targeting VEGFR-2 reported MolDock scores (a measure of binding affinity) ranging from -146.77 to -151.65 kcal/mol for its lead molecules, which exceeded the score of the reference drug Sorafenib (-144.289 kcal/mol). ajchem-b.com

| Compound/Derivative | Scoring Method | Calculated Binding Score (kcal/mol) | Reference |

|---|---|---|---|

| Compound 4b (Phthalazine derivative) | (Not specified) | -107.95 | nih.gov |

| Sorafenib (Reference) | MolDock Score | -144.289 | ajchem-b.com |

| Designed Phthalazine Compound 21 | MolDock Score | -146.77 | ajchem-b.com |

| Designed Phthalazine Compound 22 | MolDock Score | -151.651 | ajchem-b.com |

Allosteric inhibition is a mode of regulation where an inhibitor binds to a site on the protein other than the active site (the orthosteric site). This binding event induces a conformational change in the protein, which alters the shape of the active site and reduces its activity. From a chemical standpoint, this mechanism relies on the inhibitor's ability to form specific non-covalent interactions with the allosteric pocket, transmitting a structural change through the protein's framework.

Many kinase inhibitors, including some targeting VEGFR-2, function through a mechanism that can be considered allosteric. They bind to a region adjacent to the ATP pocket that is accessible only when the kinase is in an inactive conformation (the "DFG-out" state). The binding of the inhibitor stabilizes this inactive state, preventing the kinase from adopting its active conformation and thus inhibiting its function. nih.gov Key to this mechanism is the ability of the inhibitor to occupy a hydrophobic pocket created by the outward flip of the phenylalanine residue of the DFG motif. nih.gov

For a compound like this compound, the 4-nitrophenyl group could be a critical feature for achieving allosteric inhibition. This terminal aryl moiety could potentially occupy the allosteric hydrophobic pocket, while the phthalazinone core interacts with the hinge region near the ATP binding site. The specific chemistry of the nitro group—its size, planarity, and electrostatic properties—would dictate the effectiveness of its fit and interactions within this allosteric site, thereby providing a chemical basis for stabilizing the inactive conformation of a target protein.

Theoretical Verification of Design Strategies for Functional Phthalazinones

Computational chemistry is not only used for analysis but also for the proactive design and theoretical validation of new molecules. Rational drug design often involves a "design-synthesize-test" cycle, where computational tools play a pivotal role in the initial design phase. nih.govnih.gov

Design strategies for functional phthalazinones often employ molecular hybridization, which combines the pharmacophoric features of different bioactive molecules into a single new hybrid compound. nih.govnih.gov Theoretical calculations, such as Density Functional Theory (DFT), can be used to verify the initial design by calculating properties like the molecule's electronic structure, orbital energies (HOMO/LUMO), and electrostatic potential. nih.gov These calculations help confirm that the designed molecule has the desired electronic properties for interaction with its biological target.

For example, a design strategy might involve modifying the this compound structure by adding different substituents to the phenyl ring to improve its binding affinity. Before synthesis, computational tools can predict the effect of these modifications. Molecular docking can verify if the new design fits better into the target's binding pocket, and binding energy calculations can predict whether the affinity is improved. ajchem-b.com This in silico verification saves significant time and resources by prioritizing the synthesis of only the most promising candidates. nih.gov This approach has been successfully used to design novel phthalazine derivatives as potent inhibitors for targets like VEGFR-2, where computational predictions guided the selection of substituents for the terminal aryl ring to better occupy the hydrophobic pocket. nih.govnih.gov

Spectroscopic Characterization for Elucidating Electronic and Vibrational Properties

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The resulting spectrum reveals information about the energy gaps between molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The absorption spectrum of 2-(4-Nitrophenyl)phthalazin-1(2H)-one is expected to be characterized by electronic transitions involving its conjugated π-system. The phthalazinone ring system itself gives rise to complex spectra. The presence of the 4-nitrophenyl group, a known chromophore, is anticipated to significantly influence the spectrum.

Key expected transitions include:

π → π* transitions: These high-intensity absorptions arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings and the C=N and C=O double bonds. These are typically observed in the UV region.

n → π* transitions: These lower-intensity absorptions involve the promotion of non-bonding electrons (from the nitrogen and oxygen atoms) to antibonding π* orbitals. These transitions occur at longer wavelengths compared to π → π* transitions.

The emission spectrum (fluorescence) provides information about the electronic structure of the excited state. The difference in wavelength between the absorption and emission maxima, known as the Stokes shift, can indicate changes in geometry upon excitation.

Table 1: Anticipated Electronic Transitions in this compound

| Transition Type | Involved Orbitals | Expected Intensity | Expected Spectral Region |

| π → π | π (bonding) → π (antibonding) | High | UV (200-400 nm) |

| n → π | n (non-bonding) → π (antibonding) | Low | UV/Visible (near 400 nm) |

This table is based on theoretical principles and data for related compounds.

To precisely assign the electronic transitions observed in the UV-Vis spectrum, Time-Dependent Density Functional Theory (TD-DFT) calculations are employed. This computational method can predict the energies, oscillator strengths, and nature of electronic transitions. By correlating the calculated spectrum with the experimental one, each absorption band can be assigned to specific molecular orbital transitions (e.g., HOMO → LUMO, HOMO-1 → LUMO). This provides a detailed understanding of the electronic structure.

The polarity of the solvent can significantly influence the position and intensity of absorption and emission bands, a phenomenon known as solvatochromism. For molecules with a significant difference in dipole moment between the ground and excited states, an increase in solvent polarity often leads to a shift in the absorption maximum.

Specifically for this compound, the nitro group can induce intramolecular charge transfer (ICT) character. In such cases, increasing solvent polarity is expected to stabilize the more polar excited state, leading to a bathochromic (red) shift in the emission spectrum. The absorption bands may be less sensitive to solvent polarity.

Vibrational Spectroscopy (FT-IR, Raman) and Computational Correlations

Vibrational spectroscopy, including FT-IR and Raman techniques, provides a fingerprint of a molecule by probing its vibrational modes.

While experimental spectra reveal the frequencies of vibrational modes, their exact nature (e.g., stretching, bending) can be complex, especially in large molecules. Potential Energy Distribution (PED) analysis, derived from quantum chemical calculations, is a powerful tool for assigning these modes. PED quantifies the contribution of each internal coordinate (like bond stretching or angle bending) to a specific vibrational frequency. This allows for a detailed and unambiguous assignment of the observed spectral bands.

Quantum chemical calculations, typically using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), can predict the vibrational frequencies of a molecule. The calculated frequencies are often systematically scaled to correct for approximations in the theory and to better match the experimental data.

For this compound, key expected vibrational modes include:

C=O stretching: A strong, characteristic band in the IR spectrum, typically around 1660-1680 cm⁻¹.

NO₂ stretching: Asymmetric and symmetric stretching modes, usually appearing around 1500-1560 cm⁻¹ and 1300-1360 cm⁻¹, respectively.

C=N stretching: Associated with the phthalazinone ring, expected in the 1600-1650 cm⁻¹ region.

Aromatic C-H stretching: Occurring above 3000 cm⁻¹.

Aromatic C=C stretching: A series of bands in the 1450-1600 cm⁻¹ region.

By comparing the experimental FT-IR and Raman spectra with the scaled, calculated frequencies, a detailed correlation can be established, confirming the molecular structure and providing insight into the bonding environment.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1660 - 1680 |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretching | 1300 - 1360 |

| Imine (C=N) | Stretching | 1600 - 1650 |

| Aromatic Ring | C=C Stretching | 1450 - 1600 |

| Aromatic C-H | Stretching | > 3000 |

This table is based on established group frequencies and data from related compounds.

Nuclear Magnetic Resonance (NMR) for Conformational and Electronic Insight

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules, providing profound insights into the connectivity of atoms, the electronic environment of nuclei, and the conformational dynamics in solution. For the compound This compound , NMR studies are critical in confirming its synthesis and understanding the influence of the electron-withdrawing nitro group on the electronic distribution across the phthalazinone framework.

For context, in related phthalazinone structures, the protons of the phthalazinone ring system typically appear in the aromatic region of the ¹H NMR spectrum, generally between 7.5 and 8.5 ppm. The protons of the 4-nitrophenyl group would also resonate in this region, with the protons ortho to the nitro group expected to be shifted downfield due to its strong electron-withdrawing nature.

Similarly, in the ¹³C NMR spectrum, the carbonyl carbon of the phthalazinone ring is expected to have a chemical shift in the range of 160-170 ppm. The aromatic carbons would appear between 120 and 150 ppm, with the carbon attached to the nitro group showing a significant downfield shift.

To provide a comprehensive analysis as requested, the specific ¹H and ¹³C NMR data for This compound would be required. This would enable the creation of detailed data tables and a thorough discussion of the electronic and conformational properties based on the observed chemical shifts and coupling constants.

Supramolecular Chemistry of Phthalazinone Scaffolds

Hydrogen Bonding Networks in Crystal Architectures

Hydrogen bonds are the cornerstone of molecular recognition and crystal engineering, playing a pivotal role in the formation of predictable and stable supramolecular structures. The phthalazinone core, with its hydrogen bond donors and acceptors, is predisposed to forming extensive hydrogen-bonded networks.

O-H⋯O, N-H⋯O, C-H⋯O, C-H⋯F, N-H⋯N, C-H⋯N Interactions

In the crystal lattice of phthalazinone derivatives, a diverse array of hydrogen bonds are observed. For instance, in the structure of 2-(2-Hydroxyethyl)phthalazin-1(2H)-one, a three-dimensional network is established through a combination of O-H⋯O, C-H⋯O, and C-H⋯N hydrogen bonds. The hydroxyl group provides a classic O-H donor, while the carbonyl oxygen and the nitrogen atoms of the phthalazinone ring act as effective acceptors.

A hypothetical table of potential hydrogen bond interactions for 2-(4-Nitrophenyl)phthalazin-1(2H)-one is presented below, based on analogous structures.

| Donor-H···Acceptor | Description |

| C-H···O=C | An aromatic C-H group on one molecule donates a hydrogen to the carbonyl oxygen of a neighboring molecule. |

| C-H···O=N | An aromatic C-H group interacts with an oxygen atom of the nitro group on an adjacent molecule. |

| C-H···N | A C-H group from either the phthalazinone or nitrophenyl ring forms a hydrogen bond with a nitrogen atom of the phthalazinone core of another molecule. |

Strength and Topological Parameters of Hydrogen Bonds

The strength of hydrogen bonds can be categorized as strong, moderate, or weak, based on their geometric parameters, such as the donor-acceptor distance and the linearity of the bond. Topological analysis of the electron density at the bond critical points provides a more quantitative measure of bond strength.

In related phthalazinone structures, C-H···O interactions are typically in the weak to moderate range. The strength of these interactions is influenced by the acidity of the C-H donor and the basicity of the acceptor. The electron-withdrawing nature of the nitrophenyl group in this compound would enhance the acidity of the aromatic C-H protons, potentially leading to stronger C-H⋯O and C-H⋯N interactions compared to unsubstituted phthalazinones.

The topological parameters, derived from quantum chemical calculations, such as the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical point, offer deeper insights. For hydrogen bonds, a positive value of ∇²ρ is indicative of a closed-shell interaction, which is characteristic of non-covalent bonds. The magnitude of ρ correlates with the strength of the interaction.

A representative data table illustrating typical ranges for these parameters in weak to moderate hydrogen bonds is shown below.

| Interaction Type | Donor-Acceptor Distance (Å) | Bond Angle (°) | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) |

| C-H···O | 2.8 - 3.5 | 120 - 180 | 0.002 - 0.035 | > 0 |

| C-H···N | 3.0 - 3.6 | 120 - 180 | 0.002 - 0.030 | > 0 |

Stacking Interactions (π-π, C-H...π) in Solid State

Aromatic rings, such as those in the phthalazinone and nitrophenyl moieties, are prone to engaging in π-stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of the aromatic systems, are crucial in stabilizing the crystal structures of planar molecules.

In the solid state of phthalazinone derivatives, both face-to-face and offset π-π stacking arrangements are observed. For example, in 2-[(2,4,6-trimethylbenzene)sulfonyl]phthalazin-1(2H)-one, π-π stacking interactions are a key feature of its supramolecular assembly. The presence of the electron-deficient nitrophenyl ring in this compound could favor π-stacking with the more electron-rich phthalazinone ring of an adjacent molecule.

Cocrystallization and Supramolecular Assembly Design

Cocrystallization is a powerful technique in crystal engineering to modify the physicochemical properties of a solid without altering its chemical structure. This is achieved by incorporating a second molecule (a coformer) into the crystal lattice.

Construction of Multicomponent Supramolecular Assemblies

The design of multicomponent supramolecular assemblies relies on the predictable recognition patterns between functional groups. The carbonyl and nitro groups of this compound are excellent hydrogen bond acceptors and could be targeted by coformers possessing strong hydrogen bond donor groups, such as carboxylic acids or phenols. This would lead to the formation of robust and predictable supramolecular synthons, which are the building blocks of the cocrystal architecture.

Chemical Reactivity and Reaction Mechanism Elucidation for 2 4 Nitrophenyl Phthalazin 1 2h One Derivatives

Nucleophilic Substitution and Addition Reactions

The phthalazinone ring system contains a lactam functionality, which presents opportunities for reactions at the nitrogen atom. These reactions are fundamental for introducing diverse substituents and modifying the compound's properties.

N-Alkylation and Acylation of Phthalazinone Nitrogen

The nitrogen atom of the phthalazinone ring can act as a nucleophile, enabling its alkylation and acylation. The regioselectivity of this reaction—whether substitution occurs at the nitrogen (N-alkylation) or the exocyclic oxygen (O-alkylation)—is a critical aspect. Studies on related phthalazinone structures show that reaction conditions can be tuned to favor one product over the other. For instance, the alkylation of the alkali salt of similar heterocycles in a polar aprotic solvent like DMF predominantly yields the N-alkylated product. nih.gov In contrast, using a silver salt of the heterocycle in a non-polar solvent like benzene (B151609) has been reported to afford the O-alkylated product exclusively. nih.gov

A common method involves the chemoselective N-alkylation of the phthalazinone core using alkyl halides, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate, in the presence of a weak base like anhydrous potassium carbonate (K₂CO₃). ekb.egnih.gov This reaction proceeds by deprotonation of the N-H bond, followed by nucleophilic attack of the resulting anion on the electrophilic alkyl halide. nih.gov The Mitsunobu reaction provides an alternative route for the alkylation of the phthalazinone nitrogen. researchgate.net Acylation can be similarly achieved using acyl halides or anhydrides to introduce acyl groups onto the nitrogen atom.

Table 1: Conditions for N-Alkylation of Phthalazinone Derivatives

| Reagent | Base | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Ethyl chloroacetate | Anhydrous K₂CO₃ | Acetone/DMF | Reflux | N-substituted | nih.gov |

| Ethyl bromoacetate | - | - | - | N-substituted | ekb.eg |

| Alkyl Halide | Alkali Salt | DMF | - | N-Alkylation (predominantly) | nih.gov |

| Alkyl Halide | Silver Salt | Benzene | - | O-Alkylation (exclusively) | nih.gov |

Michael-Type Addition Reactions of Phthalazinone Derivatives

The Michael addition is a highly efficient and atom-economical method for forming carbon-carbon and carbon-heteroatom bonds. eurekaselect.comresearchgate.net In this reaction, a nucleophile (the Michael donor) adds to an α,β-unsaturated carbonyl compound (the Michael acceptor). researchgate.net The nitrogen atom of the 2-(4-nitrophenyl)phthalazin-1(2H)-one can act as a nucleophile, or a carbon atom on the phthalazinone backbone can be deprotonated to serve as a carbon-based Michael donor.

This reaction is typically facilitated by a base, which generates the active nucleophile from the donor compound. eurekaselect.com A wide array of organic and inorganic bases can be employed, including DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), DABCO (1,4-diazabicyclo[2.2.2]octane), triethylamine, and metal alkoxides or carbonates. eurekaselect.comresearchgate.net While direct examples involving this compound are specific, related heterocyclic systems like 1,4-benzoxazinone derivatives have been shown to act as effective Michael donors in reactions with acceptors like chalcones. nih.gov This suggests that the phthalazinone core is capable of participating in such conjugate additions to form more complex molecular architectures. nih.gov

Table 2: Components in Michael Addition Reactions Involving Heterocyclic Donors

| Michael Donor (Example) | Michael Acceptor (Example) | Base/Catalyst | Bond Formed | Reference |

|---|---|---|---|---|

| 1,4-Benzoxazinone | Chalcone | Candida antarctica lipase (B570770) B | C-C | nih.gov |

| Pyrazolin-5-one | 2-Enoylpyridine | Cinchonidine squaramide | C-C | rsc.org |

| Malononitrile | α,β-Unsaturated pyrazolamide | Bifunctional thiourea | C-C | eurekaselect.com |

| Glycine equivalent | α,β-Unsaturated carboxylic acid derivative | Non-chelating organic bases | C-C | science.gov |

C-H Activation and Functionalization Strategies

Direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in modern organic synthesis that avoids the need for pre-functionalized starting materials. The phthalazinone scaffold is well-suited for such transformations.

Directed C(sp²)-H Functionalization by Transition Metal Catalysis

The phthalazinone core possesses intrinsic directing groups—specifically, the nitrogen and oxygen atoms of the heterocyclic ring. researchgate.netrsc.org These Lewis basic sites can coordinate to a transition metal catalyst, bringing the metal center into close proximity with specific C-H bonds on the fused benzene ring and facilitating their activation. researchgate.netrsc.orgnih.gov This chelation-assisted strategy enables diverse and site-selective functionalization reactions. researchgate.netscispace.com

A variety of transition metals, including palladium (Pd), rhodium (Rh), ruthenium (Ru), and iridium (Ir), have been successfully used to catalyze these transformations. researchgate.netrsc.org These reactions allow for the introduction of a wide range of functional groups through coupling with various partners, leading to alkenylation, alkynylation, amidation, sulfonylation, and halogenation of the phthalazinone ring system. rsc.org For example, Ru(II)-catalyzed reactions have been used for the ortho-C(sp²)-H hydroxyalkylation of phthalazinones, with the imine nitrogen atom serving as the directing group to ensure regioselectivity. researchgate.net

Regioselective Functionalization of Phthalazinone Ring

A key advantage of the directed C-H activation approach is the high degree of regioselectivity it affords. researchgate.net The coordination of the catalyst to the nitrogen atoms of the phthalazinone moiety preferentially directs functionalization to the ortho-position of the fused benzene ring, namely the C8 position. researchgate.net This regiochemical control is a consistent feature across different transition-metal catalyzed systems. researchgate.netresearchgate.net

The ability to selectively functionalize the C8 position allows for the synthesis of specific isomers that would be difficult to access through classical methods. This directed approach has been utilized for various transformations, including arylation, hydroxyalkylation, and amidation, consistently yielding the C8-functionalized product. researchgate.netresearchgate.net

Table 3: Directed C-H Functionalization of the Phthalazinone Core

| Catalyst System | Reaction Type | Position Functionalized | Directing Group | Reference |

|---|---|---|---|---|

| Ru(II) | Hydroxyalkylation | ortho-C(sp²) (C8) | Imine Nitrogen | researchgate.net |

| Rh(III) | Alkenylation (with maleimides) | ortho-C(sp²) (C8) | Ring Nitrogen | researchgate.net |

| Pd, Rh, Ru, Ir | Alkenylation, Alkynylation, Amidation, etc. | C8 | Ring Nitrogen/Oxygen | researchgate.netrsc.org |

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-nitrogen bonds. To participate in these reactions, the this compound scaffold must first be halogenated (e.g., with bromine or chlorine) to create a suitable electrophilic partner.

Suzuki Coupling

The Suzuki-Miyaura coupling reaction creates a C-C bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. mdpi.comorganic-chemistry.org A halogenated derivative of this compound can be coupled with various aryl or vinyl boronic acids. The reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst like Pd(OAc)₂. worktribe.com The catalytic cycle involves oxidative addition of the Pd(0) to the phthalazinone halide, transmetalation with the activated boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com The choice of ligand (e.g., phosphines like XPhos) and base (e.g., K₂CO₃, K₃PO₄) is crucial for an efficient reaction. worktribe.com This methodology has been successfully applied to synthesize 4-aryl-phthalazine derivatives from 1,4-dichlorophthalazine. researchgate.net

Table 4: Typical Conditions for Suzuki Coupling of Aryl Halides

| Palladium Source | Ligand | Base | Solvent | Coupling Partner | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | XPhos | K₂CO₃ | aq. THF | Aryl boronic MIDA ester | worktribe.com |

| Pd(dppf)₂ | (dppf) | K₂CO₃ | 1,4-Dioxane | Aryl boronic acid | worktribe.com |

| Pd₂(dba)₃ | P(t-Bu)₃ | - | - | Arylboronic acid | organic-chemistry.org |

Sonogashira Coupling

The Sonogashira reaction is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is generally co-catalyzed by palladium and copper complexes in the presence of an amine base. wikipedia.orgnih.gov A halogenated this compound would serve as the aryl halide. The reaction mechanism is thought to involve a palladium cycle, similar to other cross-couplings, and a copper cycle, which generates a copper(I) acetylide intermediate that facilitates the transmetalation step. wikipedia.org Copper-free Sonogashira protocols have also been developed, which often require specific ligands or reaction conditions. libretexts.orgnih.gov This reaction is a powerful method for introducing alkynyl moieties onto the phthalazinone core. organic-chemistry.org

Table 5: Typical Conditions for Sonogashira Coupling

| Catalyst System | Base | Solvent/Conditions | Coupling Partner | Reference |

|---|---|---|---|---|

| Pd catalyst, Cu(I) cocatalyst | Amine (e.g., Et₃N) | Anhydrous, anaerobic | Terminal alkyne | wikipedia.orgorganic-chemistry.org |

| Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | - | Room Temperature | Terminal alkyne | organic-chemistry.org |

| PdCl₂(PPh₃)₂ / CuI | Amine | Room Temperature | Terminal alkyne | libretexts.org |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orgorganic-chemistry.org This reaction allows for the introduction of primary or secondary amine functionalities onto a halogenated this compound. The development of various generations of phosphine (B1218219) ligands (e.g., BINAP, DPPF, sterically hindered alkylbiaryl phosphines) has greatly expanded the scope of this reaction, allowing for the coupling of a wide range of amines and aryl halides under increasingly mild conditions. wikipedia.org The catalytic cycle involves the oxidative addition of the palladium catalyst to the aryl halide, formation of a palladium-amido complex upon reaction with the amine, and subsequent reductive elimination to form the C-N bond and regenerate the active catalyst. wikipedia.org

Table 6: Catalyst Systems for Buchwald-Hartwig Amination

| Palladium Source | Ligand | Base | Substrates | Reference |

|---|---|---|---|---|

| Pd₂(dba)₃ or Pd(OAc)₂ | BINAP, DPPF | NaOt-Bu | Aryl iodides/triflates, primary amines | wikipedia.org |

| Pd(OAc)₂ | Sterically hindered biaryl phosphines (e.g., XPhos) | K₃PO₄, Cs₂CO₃ | Aryl chlorides/bromides, various amines | wikipedia.orgorganic-chemistry.org |

| [(CyPF-tBu)PdCl₂] | (Internal) | - | Heteroaryl and aryl halides | organic-chemistry.org |

Intramolecular Cyclization and Rearrangement Reactions

The chemical reactivity of this compound is notably characterized by its propensity to undergo intramolecular cyclization reactions, particularly through a process known as reductive cyclization. This reaction pathway provides a valuable method for the synthesis of fused heterocyclic systems, specifically derivatives of nih.govorgsyn.orgresearchgate.nettriazolo[3,4-a]phthalazine.

The core transformation involves the reduction of the nitro group on the phenyl ring, which then facilitates a cyclization event with the phthalazinone core. A common and effective method for achieving this is through the use of trivalent phosphorus compounds, such as triethyl phosphite (B83602). This reagent serves as both the reducing agent and the promoter for the cyclization.

The generally accepted mechanism for this reductive cyclization begins with the deoxygenation of the nitro group by triethyl phosphite, leading to a reactive nitrene intermediate. This is followed by an intramolecular electrophilic attack of the nitrene on the nitrogen atom of the phthalazinone ring. Subsequent rearrangement and stabilization lead to the formation of the fused triazole ring system. This process is a powerful tool for creating complex heterocyclic structures from relatively simple starting materials. orgsyn.org

An illustrative example of this type of reaction is the conversion of this compound to 2-(4-nitrophenyl)- nih.govorgsyn.orgresearchgate.nettriazolo[3,4-a]phthalazin-3-one. The reaction is typically carried out by heating the nitrophenylphthalazinone with triethyl phosphite. The triethyl phosphite is deoxygenating the nitro group, which is then followed by the cyclization.

| Starting Material | Product | Reagent | Reaction Conditions | Yield (%) |

| This compound | 2-(4-Nitrophenyl)- nih.govorgsyn.orgresearchgate.nettriazolo[3,4-a]phthalazin-3-one | Triethyl phosphite | Reflux, 8 hours | 85 |

| 2-(2-Methyl-4-nitrophenyl)phthalazin-1(2H)-one | 2-(2-Methyl-4-nitrophenyl)- nih.govorgsyn.orgresearchgate.nettriazolo[3,4-a]phthalazin-3-one | Triethyl phosphite | Reflux, 10 hours | 82 |

| 2-(2-Chloro-4-nitrophenyl)phthalazin-1(2H)-one | 2-(2-Chloro-4-nitrophenyl)- nih.govorgsyn.orgresearchgate.nettriazolo[3,4-a]phthalazin-3-one | Triethyl phosphite | Reflux, 7 hours | 88 |

| 2-(4-Nitro-2-trifluoromethylphenyl)phthalazin-1(2H)-one | 2-(4-Nitro-2-trifluoromethylphenyl)- nih.govorgsyn.orgresearchgate.nettriazolo[3,4-a]phthalazin-3-one | Triethyl phosphite | Reflux, 12 hours | 75 |

These intramolecular cyclization reactions are significant in medicinal chemistry, as the resulting triazolophthalazine scaffold is a core component in various pharmacologically active compounds. nih.govnih.govresearchgate.net The ability to efficiently construct this heterocyclic system from readily available nitrophenylphthalazinones underscores the importance of this chemical transformation. researchgate.netlongdom.org

Phthalazinone Derivatives in Advanced Materials and Probe Development

Design and Synthesis of Fluorescent Probes for Advanced Imaging Techniques

The development of novel fluorescent probes is crucial for advancing biological imaging. Phthalazinone derivatives have emerged as a promising class of fluorophores due to their tunable optical properties and robust chemical nature. nih.gov The design strategy often involves creating an intramolecular charge-transfer (ICT) system to achieve desirable fluorescence characteristics, such as large Stokes shifts and high quantum yields.

One- and Two-Photon Fluorescence Microscopy Imaging

Phthalazinone derivatives have been rationally designed as effective optical probes for both one-photon and two-photon fluorescence microscopy (TPM). nih.gov TPM is a powerful imaging technique that offers significant advantages for studying biological systems, including increased penetration depth in tissue, reduced phototoxicity, and inherent 3D sectioning capabilities. nih.gov

The core design principle for these probes involves the strategic combination of an electron-accepting unit with an electron-donating unit. The phthalazinone framework itself is a larger conjugated system that can serve as an effective electron acceptor. nih.gov By coupling electron-donating aromatic groups to this core, researchers have created potent fluorescent probes. These probes have demonstrated excellent performance in cellular imaging and have been successfully applied to the two-photon microscopic imaging of mouse brain slices, highlighting their potential for in-vivo applications. nih.gov While many designs incorporate a donor group, the specific structure of 2-(4-Nitrophenyl)phthalazin-1(2H)-one, featuring a strong electron-withdrawing nitrophenyl group, modulates the electronic properties of the phthalazinone core, influencing its potential as a probe.

Structure-Photophysical Property Relationships for Imaging Agents

The optical behavior of phthalazinone-based imaging agents is intrinsically linked to their molecular structure. The photophysical properties, including absorption and emission wavelengths, quantum yield, and Stokes shift, can be finely tuned by modifying three key positions on the molecule. nih.gov

The Phthalazinone Core : Expanding a pyridazinone to the larger, more conjugated phthalazinone system serves as the foundational step, creating a robust electron-accepting fluorophore. nih.gov

The C4-Position : Attaching various electron-donating aromatic groups (e.g., N,N-diethylaminophenyl, thienyl, naphthyl) at this position is a primary strategy for inducing strong intramolecular charge transfer, which is essential for bright fluorescence and large Stokes shifts. nih.gov

The N2-Position : Anchoring different functional groups at this nitrogen, such as the 4-nitrophenyl group in the title compound, significantly alters the electronic landscape. The 4-nitrophenyl group is a potent electron-withdrawing moiety, and its inclusion creates a system with distinct electronic and photophysical characteristics compared to derivatives with donor substituents. Further modification at this position, for instance by adding an alkyl chain with various terminal groups (e.g., triphenylphosphonio, morpholino), can also be used to control water solubility and subcellular localization for targeted imaging. nih.gov

Theoretical calculations, such as Density Functional Theory (DFT), are often employed to verify the design and predict the photophysical outcomes before synthesis. nih.gov The relationship between structure and photophysical properties is illustrated by the data from various synthesized derivatives.

Table 1: Photophysical Properties of Selected Phthalazinone Derivatives This table presents data for representative phthalazinone derivatives to illustrate structure-property relationships. Data sourced from theoretical calculations and experimental measurements as described in related literature.

| Compound Derivative (General Structure) | Donor Group at C4 | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Application Context |

|---|---|---|---|---|---|

| Phthalazinone-Thiophene | Thienyl | 391 | 545 | 7900 | Two-Photon Imaging |

| Phthalazinone-N,N-diethylaminophenyl | N,N-diethylaminophenyl | 434 | 569 | 5800 | Cell Imaging |

| Phthalazinone-Naphthyl | Naphthyl | 350 | 450 | 6900 | Fluorescent Probe |

| Phthalazinone-Quinolyl | Quinolyl | 374 | 512 | 7700 | Fluorescent Probe |

Table based on data for analogous systems discussed in scientific literature to demonstrate established principles. nih.gov

Optoelectronic Properties of Phthalazinone-Containing Conjugated Systems

The same electronic properties that make phthalazinones useful as fluorescent probes also give them potential in the field of optoelectronics. Their inherent charge-transfer characteristics and electrochemical stability are key to their application in organic electronic materials.

Donor-Acceptor (D-A) Systems Incorporating Phthalazinones

Donor-acceptor (D-A) architecture is a cornerstone of modern organic electronics, forming the basis for materials used in organic light-emitting diodes (OLEDs), photovoltaics, and sensors. nih.gov In these systems, an electron-rich donor moiety is covalently linked to an electron-deficient acceptor moiety. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a process that governs the material's optical and electronic properties. elsevierpure.com

Electrochemical Properties and Redox Behavior for Material Applications

The electrochemical properties of D-A molecules are critical for assessing their suitability for material applications. Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are used to determine the oxidation and reduction potentials, which in turn allow for the estimation of the Highest Occupied Molecular Orbital (HOMO) and LUMO energy levels. nih.gov

LUMO Level : The reduction potential (E_red) is associated with the energy of the LUMO. A lower (less negative) reduction potential indicates a lower LUMO energy, making the molecule easier to reduce and facilitating electron injection and transport. The reduction process in phthalazinone derivatives is typically localized on the acceptor moieties. nih.gov

HOMO Level : The oxidation potential (E_ox) relates to the HOMO energy. A higher (less positive) oxidation potential corresponds to a higher HOMO energy, making the molecule easier to oxidize and facilitating hole injection and transport.

For a molecule like this compound, which is rich in electron-accepting groups, one would expect the reduction processes to be more accessible than oxidation. The precise HOMO/LUMO levels dictate the energy gap and determine the potential applications of the material in electronic devices.

Table 2: Representative Electrochemical Data for Donor-Acceptor Systems This table shows typical electrochemical data for analogous D-A systems to illustrate the parameters used to evaluate materials for electronic applications.

| System Type | E_red (V) | E_ox (V) | LUMO (eV) | HOMO (eV) | Band Gap (eV) |

|---|---|---|---|---|---|

| Imide-based A-D-A | -1.66 | +0.65 | -3.22 | -5.80 | 2.58 |

| Thiophene-based D-A | -1.52 | +0.88 | -3.28 | -5.68 | 2.40 |

Table constructed from data for analogous systems in published research to demonstrate key electrochemical principles. nih.gov

Coordination Chemistry of Phthalazinones as Ligands

The phthalazinone scaffold contains multiple heteroatoms—specifically, two nitrogen atoms and a carbonyl oxygen—that can act as potential coordination sites for metal ions. This ability to act as a ligand opens up possibilities for creating novel metal-organic complexes with interesting catalytic or sensing properties.

The interaction of metal ions with phthalazinone systems has been demonstrated in synthetic chemistry. For example, the presence of a Cadmium(II) ion has been shown to effectively catalyze a cyclization reaction to form a phthalazinone derivative. rsc.org This catalytic role implies a direct interaction between the metal ion and the heteroatoms of the precursor, guiding the formation of the final phthalazinone ring.

The nitrogen atoms of the pyridazine (B1198779) ring and the exocyclic carbonyl oxygen in this compound are the most likely sites for chelation. The formation of a metal complex would be expected to significantly perturb the electronic structure of the phthalazinone ligand, leading to changes in its photophysical and electrochemical properties. This phenomenon is the basis for many chemosensors, where the binding of a specific metal ion to the ligand results in a detectable change in fluorescence or color. The coordination of different metal ions (e.g., transition metals, lanthanides) could lead to complexes with unique magnetic, luminescent, or catalytic functionalities.

Investigation of Coordination Properties with Metal Ions (e.g., Cu(II))

The coordination of this compound with metal ions, such as copper(II), is a subject of significant interest due to the potential applications of the resulting complexes in catalysis and materials science. While specific detailed studies on the Cu(II) complex of this compound are not extensively documented in publicly available literature, the coordination behavior can be inferred from studies on analogous phthalazinone derivatives and other nitrogen- and oxygen-containing ligands. researchgate.net

The interaction between the ligand and Cu(II) ions is anticipated to form a stable complex. The geometry of the resulting complex, which could range from square planar to distorted octahedral, would be dictated by the coordination number of the copper ion and the stoichiometry of the ligand-to-metal ratio. rsc.orgnih.gov Spectroscopic techniques are crucial in elucidating the nature of this coordination.

Expected Spectroscopic Changes upon Complexation with Cu(II):

| Spectroscopic Technique | Observation in Free Ligand | Expected Change upon Complexation with Cu(II) | Implication |

| FT-IR Spectroscopy | Characteristic C=O stretch of the phthalazinone core. Bands corresponding to the N-N and C-N vibrations of the phthalazine (B143731) ring. Symmetric and asymmetric stretching of the -NO2 group. | Shift of the C=O stretching frequency to a lower wavenumber. scispace.com Alteration in the positions of the N-N and C-N bands. mdpi.com Potential shift in the -NO2 stretching frequencies. | Involvement of the carbonyl oxygen in coordination. scispace.com Participation of the phthalazine nitrogen atoms in metal binding. mdpi.com Possible weak interaction or non-involvement of the nitro group in direct coordination. |

| UV-Vis Spectroscopy | π → π* and n → π* transitions. researchgate.netresearchgate.net | Bathochromic (red) or hypsochromic (blue) shifts of the absorption bands. scispace.comresearchgate.net Appearance of new d-d transition bands in the visible region. mdpi.com | Alteration of the electronic environment of the chromophores upon coordination. Confirmation of complex formation and insight into the coordination geometry around the Cu(II) center. mdpi.com |

This table is generated based on findings from related research and represents expected outcomes.

Role of Nitrogen and Oxygen Donor Atoms in Metal Complexation

The this compound molecule possesses multiple potential donor atoms that can participate in metal complexation: the carbonyl oxygen, the two nitrogen atoms of the phthalazine ring, and the two oxygen atoms of the nitro group. The specific atoms that coordinate to the metal ion will depend on factors such as the hardness/softness of the metal ion and the steric accessibility of the donor sites. Copper(II), being a borderline Lewis acid, can coordinate with both nitrogen and oxygen donors.

The Carbonyl Oxygen: The exocyclic carbonyl oxygen atom of the phthalazinone ring is a primary site for coordination. Its lone pairs of electrons are readily available for donation to a metal center. Infrared spectroscopy is a key tool for confirming the involvement of the carbonyl group in coordination, as a shift in the C=O stretching frequency to lower energy is a strong indicator of its interaction with a metal ion. scispace.com

The Phthalazine Nitrogen Atoms: The two nitrogen atoms within the phthalazine ring system are also potential coordination sites. The lone pair of electrons on these nitrogen atoms can be donated to a metal ion. The geometry of the phthalazine ring may favor the involvement of one or both of these nitrogen atoms in chelation, potentially forming a stable five- or six-membered ring with the metal center. Studies on related heterocyclic systems have demonstrated the propensity of ring nitrogen atoms to coordinate with transition metals. mdpi.com

The Nitro Group: The nitro group (-NO2) is a strong electron-withdrawing group, which influences the electronic properties of the entire ligand. libretexts.orgnih.gov While the oxygen atoms of the nitro group possess lone pairs, their direct coordination to the metal ion is less common, especially in the presence of stronger donor sites like the carbonyl oxygen and ring nitrogens. The primary role of the nitro group in the context of metal complexation is often electronic rather than steric or coordinative. It can modulate the electron density on the rest of the ligand, thereby influencing the strength of the coordination bonds formed by other donor atoms. However, in some specific structural arrangements, a weak interaction between the nitro group's oxygen and the metal center cannot be entirely ruled out. nih.gov

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.